1-[1-(Aminomethyl)cyclopentyl]-3-(dimethylamino)propan-2-ol
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Overview
Description
1-[1-(Aminomethyl)cyclopentyl]-3-(dimethylamino)propan-2-ol is a chemical compound with the molecular formula C11H24N2O. It is known for its unique structure, which includes a cyclopentyl ring, an aminomethyl group, and a dimethylamino group. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Aminomethyl)cyclopentyl]-3-(dimethylamino)propan-2-ol typically involves the reaction of cyclopentylmethylamine with 3-dimethylaminopropanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
1-[1-(Aminomethyl)cyclopentyl]-3-(dimethylamino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH2-) are often used in substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[1-(Aminomethyl)cyclopentyl]-3-(dimethylamino)propan-2-ol is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)cyclopentyl]-3-(dimethylamino)propan-2-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Dimethylamino-1-propanol: Similar structure but lacks the cyclopentyl ring.
Cyclopentylmethylamine: Contains the cyclopentyl ring but lacks the dimethylamino group.
N,N-Dimethylpropanolamine: Similar structure but with different substituents.
Uniqueness
1-[1-(Aminomethyl)cyclopentyl]-3-(dimethylamino)propan-2-ol is unique due to its combination of a cyclopentyl ring, aminomethyl group, and dimethylamino group. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C11H24N2O |
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Molecular Weight |
200.32 g/mol |
IUPAC Name |
1-[1-(aminomethyl)cyclopentyl]-3-(dimethylamino)propan-2-ol |
InChI |
InChI=1S/C11H24N2O/c1-13(2)8-10(14)7-11(9-12)5-3-4-6-11/h10,14H,3-9,12H2,1-2H3 |
InChI Key |
IKIHDPFQSAMURZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(CC1(CCCC1)CN)O |
Origin of Product |
United States |
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